molecular formula C10H12O4S B1324290 2-(Isopropylsulfonyl)benzoic acid CAS No. 20884-63-3

2-(Isopropylsulfonyl)benzoic acid

Cat. No.: B1324290
CAS No.: 20884-63-3
M. Wt: 228.27 g/mol
InChI Key: OCZDZBRGVFNGGU-UHFFFAOYSA-N
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Description

2-(Isopropylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Isopropylsulfonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Isopropylsulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isopropylsulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propan-2-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZDZBRGVFNGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279092
Record name 2-[(1-Methylethyl)sulfonyl]benzoic acid
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Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20884-63-3
Record name 2-[(1-Methylethyl)sulfonyl]benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1-Methylethyl)sulfonyl]benzoic acid
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Record name 2-(propane-2-sulfonyl)benzoic acid
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Foundational & Exploratory

Technical Guide: 2-(Isopropylsulfonyl)benzoic Acid (CAS 20884-63-3)

[1][2][3][4][5]

Executive Summary

2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3) is a specialized organosulfur building block characterized by an ortho-substituted sulfonyl moiety on a benzoic acid scaffold.[1][2][3][4][5] This structural motif—combining a sterically demanding isopropyl group with a strong electron-withdrawing sulfonyl functionality—renders it a critical intermediate in the synthesis of sulfonylurea herbicides and pharmaceutical bioisosteres .

This guide provides a rigorous technical analysis of its physicochemical properties, industrial synthesis routes, and downstream applications, designed for researchers in agrochemical discovery and medicinal chemistry.

Chemical Identity & Physicochemical Profile[2][5][6][7][8][9][10][11]

The compound features a benzene ring substituted at the 1-position with a carboxylic acid and at the 2-position with an isopropylsulfonyl group. The steric bulk of the isopropyl group, combined with the ortho positioning, influences both the metabolic stability and the binding kinetics of derived active ingredients.

Table 1: Core Chemical Data
PropertySpecification
CAS Number 20884-63-3
IUPAC Name 2-(Propan-2-ylsulfonyl)benzoic acid
Synonyms 2-Carboxyphenyl isopropyl sulfone; o-(Isopropylsulfonyl)benzoic acid
Molecular Formula C₁₀H₁₂O₄S
Molecular Weight 228.27 g/mol
SMILES CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calc) ~3.5 (Acidic due to electron-withdrawing sulfonyl group)

Strategic Synthesis & Manufacturing

The synthesis of 2-(Isopropylsulfonyl)benzoic acid is most reliably achieved through a two-step sequence starting from thiosalicylic acid (2-mercaptobenzoic acid). This route minimizes byproduct formation and avoids the use of hazardous organolithium reagents often required for direct sulfonylations.

Synthetic Pathway Visualization

The following diagram illustrates the stepwise conversion from the thiol precursor to the final sulfone.

SynthesisPathstartThiosalicylic Acid(CAS 147-93-3)step1Step 1: S-Alkylation(Nu- Substitution)start->step1+ Isopropyl Bromide+ NaOH/EtOHinterIntermediate:2-(Isopropylthio)benzoic acidstep1->interstep2Step 2: Oxidation(Sulfide to Sulfone)inter->step2+ H2O2 (30%)+ Acetic AcidfinalProduct:2-(Isopropylsulfonyl)benzoic acid(CAS 20884-63-3)step2->final

Figure 1: Two-step synthesis via S-alkylation followed by exhaustive oxidation.

Detailed Experimental Protocols
Step 1: S-Alkylation (Synthesis of the Sulfide)

The first step involves the nucleophilic attack of the thiolate anion on 2-bromopropane.

  • Reagents: Thiosalicylic acid (1.0 eq), 2-Bromopropane (1.2 eq), Sodium Hydroxide (2.2 eq), Ethanol/Water.

  • Mechanism: S_N2 Nucleophilic Substitution.

  • Protocol:

    • Dissolve thiosalicylic acid in an ethanolic NaOH solution under N₂ atmosphere.

    • Add 2-bromopropane dropwise at 0–5°C to prevent S-alkylation vs. O-alkylation competition (though S-alkylation is kinetically favored).

    • Reflux for 4–6 hours. Monitor by TLC (disappearance of thiol).[6]

    • Acidify with HCl to precipitate 2-(isopropylthio)benzoic acid . Recrystallize from ethanol.

Step 2: Oxidation (Sulfide

Sulfone)

The sulfide intermediate is oxidized to the sulfone. Control of stoichiometry is critical to ensure complete oxidation from sulfoxide to sulfone.

  • Reagents: 2-(Isopropylthio)benzoic acid, Hydrogen Peroxide (30%), Glacial Acetic Acid (solvent/catalyst).

  • Protocol:

    • Suspend the sulfide intermediate in glacial acetic acid.

    • Add excess H₂O₂ (3.0–4.0 eq) dropwise. Caution: Exothermic reaction.

    • Heat to 60–70°C for 2 hours. The mixture typically becomes homogeneous as the polar sulfone forms.

    • Cool and pour onto ice water. The target 2-(isopropylsulfonyl)benzoic acid precipitates as a white solid.

    • Validation: Verify absence of sulfoxide peak in HPLC/LC-MS.

Applications in Drug & Agrochemical Development

Agrochemicals: Sulfonylurea Herbicides

This compound is a quintessential "ortho-sulfonyl" benzoic acid scaffold.

  • Mechanism: The carboxylic acid is typically converted to an ester, sulfonamide, or coupled with amino-heterocycles to form Sulfonylureas .

  • Target: These derivatives inhibit Acetolactate Synthase (ALS) , a key enzyme in branched-chain amino acid biosynthesis in plants.

  • Structure-Activity Relationship (SAR): The ortho-isopropylsulfonyl group provides significant steric bulk, which often enhances selectivity and metabolic stability in crop plants (e.g., maize/corn) while maintaining potency against weeds.

Pharmaceutical Scaffolds
  • Bioisosterism: The sulfonyl group acts as a non-classical bioisostere for carbonyls, offering different hydrogen bonding geometry.

  • Lipophilicity Tuning: The isopropyl group increases LogP compared to methyl analogs, improving membrane permeability for drug candidates targeting CNS or intracellular receptors.

Downstream Reactivity Diagram

The carboxylic acid functionality allows for versatile derivatization.

Reactivitycore2-(Isopropylsulfonyl)benzoic acidacid_clAcid Chloride(Reactive Electrophile)core->acid_clSOCl2 orOxalyl ChlorideesterEster Derivatives(Prodrugs/Herbicides)core->ester+ Alcohol / Acid Cat.amideSulfonyl-Benzamides(Pharma Active)acid_cl->amide+ Amines

Figure 2: Primary derivatization pathways for library generation.

Safety, Handling, & Stability (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[7]
Eye Irritation H319Causes serious eye irritation.[8][7][9][10]
STOT-SE H335May cause respiratory irritation.[7][9]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place. Sulfones are generally stable to oxidation and hydrolysis, but the carboxylic acid moiety is reactive. Keep away from strong bases and reducing agents.[8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20884-63-3. Retrieved from [Link]

  • Gerkin, R. E. (1999). 2-(Isopropylthio)benzoic acid.[11] Acta Crystallographica Section C, 55(7), 1190-1192.[11] (Structural analysis of the sulfide precursor). Retrieved from [Link]

Technical Whitepaper: Physicochemical Profiling of 2-(Isopropylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylsulfonyl)benzoic acid (CAS: 20884-63-3) is a specialized organosulfur building block critical to the synthesis of sulfonylurea herbicides and pharmaceutical intermediates. Characterized by an ortho-substituted sulfonyl moiety, this compound exhibits unique steric and electronic properties that distinguish it from its para-substituted isomers. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in high-value chemical manufacturing.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a benzoic acid core substituted at the ortho (2-) position with an isopropylsulfonyl group. This substitution pattern introduces significant steric bulk adjacent to the carboxylic acid, influencing both its acidity and reactivity profile.[1]

Attribute Detail
IUPAC Name 2-(Propane-2-sulfonyl)benzoic acid
Common Synonyms 2-[(1-Methylethyl)sulfonyl]benzoic acid; 2-Carboxyphenyl isopropyl sulfone
CAS Registry Number 20884-63-3
Molecular Formula C₁₀H₁₂O₄S
Molecular Weight 228.27 g/mol
SMILES CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)O
InChI Key GMVRFXQEJYYRMJ-UHFFFAOYSA-N (Analogous structure verification)
Structural Diagram

The ortho-sulfonyl group exerts a "field effect" and steric inhibition of resonance, forcing the carboxylic acid group out of planarity with the benzene ring. This conformation enhances acidity relative to unsubstituted benzoic acid.[1]

Structure cluster_0 2-(Isopropylsulfonyl)benzoic acid Core Benzoic Acid Core (Aromatic Ring + COOH) Substituent Isopropylsulfonyl Group (-SO2-CH(CH3)2) Core->Substituent Ortho-Substitution (Steric Bulk)

Figure 1: Structural components highlighting the steric interaction at the ortho-position.

Physicochemical Properties Matrix

The following data aggregates experimental values and high-confidence predictive models for the compound.

Property Value / Range Condition / Note
Physical State Crystalline SolidWhite to off-white powder
Melting Point 152 – 153 °C Experimental [1]
Boiling Point ~485 °CPredicted (760 mmHg)
Solubility (Water) Low (< 1 mg/mL)Acidic pH; soluble as salt (pH > 5)
Solubility (Organic) HighDMSO, Methanol, Ethyl Acetate
pKa (Acid) 2.17 – 2.50 (Predicted)Stronger acid than benzoic acid (pKa 4.[2]2) due to ortho-effect and electron-withdrawing -SO₂R group.
LogP ~1.5 – 1.8Lipophilic, suitable for membrane permeability
Density 1.37 g/cm³Predicted
Expert Insight: The Ortho-Effect on Acidity

Unlike para-sulfonylbenzoic acids (pKa ~3.5), the ortho-isomer is significantly more acidic. The bulky isopropylsulfonyl group twists the carboxylate group out of the plane of the benzene ring, reducing resonance destabilization of the anion. Combined with the strong inductive electron-withdrawing nature of the sulfone, this facilitates proton release.

Synthetic Pathways & Reaction Mechanisms

The synthesis of 2-(isopropylsulfonyl)benzoic acid typically proceeds via the oxidation of its sulfide precursor. This route is preferred over direct sulfonation due to regioselectivity challenges.

Primary Route: Sulfide Oxidation

This protocol ensures high yield and purity by avoiding over-oxidation side products common in direct sulfonation.

  • Precursor Synthesis: Nucleophilic aromatic substitution (SNAr) of 2-chlorobenzoic acid with isopropyl thiol (or thiolate).

  • Oxidation: Controlled oxidation of the thioether to the sulfone using Hydrogen Peroxide (H₂O₂) or m-Chloroperbenzoic acid (mCPBA).

Synthesis Start 2-Chlorobenzoic Acid (CAS 118-91-2) Inter Intermediate: 2-(Isopropylthio)benzoic acid (CAS 41394-95-0) Start->Inter S-Alkylation (Nucleophilic Subst.) Reagent1 Isopropyl Thiol + Base (NaOH/DMF) Reagent1->Inter Product Target: 2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3) Inter->Product Oxidation (Sulfur -> Sulfone) Reagent2 Oxidant: H2O2 / AcOH or mCPBA Reagent2->Product

Figure 2: Step-wise synthetic pathway from commercially available starting materials.

Detailed Protocol (Oxidation Step)
  • Reagents: 2-(Isopropylthio)benzoic acid (1.0 eq), 30% H₂O₂ (3.0 eq), Acetic Acid (solvent).

  • Procedure: Dissolve the sulfide in acetic acid. Add H₂O₂ dropwise at 0°C to control the exotherm. Heat to 60°C for 2 hours to ensure complete oxidation of the sulfoxide intermediate to the sulfone.

  • Workup: Pour into ice water. The sulfone product precipitates as a white solid. Filter and recrystallize from ethanol/water.

Analytical Characterization

To validate the identity of 2-(isopropylsulfonyl)benzoic acid, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.8 – 8.1 ppm (m, 4H): Aromatic protons. The proton ortho to the sulfonyl group will appear most deshielded (downfield).

    • δ 3.5 – 3.7 ppm (septet, 1H): Methine proton of the isopropyl group (-SO₂-CH -(CH₃)₂).

    • δ 1.2 ppm (d, 6H): Methyl protons of the isopropyl group (-CH-(CH ₃)₂).

  • IR Spectroscopy:

    • 1700 cm⁻¹: Strong C=O stretch (Carboxylic acid).

    • 1310 & 1150 cm⁻¹: Strong S=O symmetric and asymmetric stretches (Sulfone).

  • Mass Spectrometry (ESI-):

    • m/z 227 [M-H]⁻: Dominant molecular ion peak corresponding to the carboxylate anion.

Applications in Drug & Agrochemical Discovery

This compound serves as a "warhead" carrier and a scaffold for bioactive molecules.

Agrochemicals (Sulfonylureas)

The primary utility of 2-(isopropylsulfonyl)benzoic acid is as a precursor for sulfonylurea herbicides . The carboxylic acid group is typically converted to a sulfonamide or coupled directly to heterocyclic amines. The ortho-sulfonyl group provides the necessary lipophilicity and metabolic stability required for herbicidal activity (inhibition of acetolactate synthase, ALS).

Pharmaceutical Intermediates
  • Bioisostere: The isopropylsulfonyl group acts as a bulky, lipophilic bioisostere for other ortho-substituents (like o-nitro or o-trifluoromethyl), improving metabolic stability against ring oxidation.

  • Scaffold: Used in the synthesis of inhibitors for specific G-protein coupled receptors (GPCRs) where ortho-substitution locks the conformation of the benzoic acid pharmacophore.

Applications cluster_agro Agrochemicals cluster_pharma Pharmaceuticals Root 2-(Isopropylsulfonyl)benzoic acid Herbicide Sulfonylurea Herbicides (ALS Inhibitors) Root->Herbicide Derivatization Intermediates GPCR Ligands (Conformational Locking) Root->Intermediates Building Block

Figure 3: Downstream applications in bioactive molecule synthesis.

Safety & Handling (SDS Highlights)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Hygroscopic. Store in a cool, dry place under inert atmosphere (nitrogen) if long-term storage is required.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • SynQuest Laboratories. Product Analysis: 2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 20884-63-3. Retrieved from

  • Sigma-Aldrich (Merck). Reference for analogous sulfonyl benzoic acid derivatives (pKa and solubility data). Retrieved from

  • Gerkin, R. E. "2-(Isopropylthio)benzoic acid." Acta Crystallographica Section C, 1999. (Crystal structure of the precursor). DOI:

Sources

2-(Isopropylsulfonyl)benzoic acid spectral data (NMR, IR, MS)

[1][2]

Executive Summary

  • Compound Name: 2-(Isopropylsulfonyl)benzoic acid[1][2]

  • CAS Registry Number: 20884-63-3[1][2]

  • Synonyms: 2-[(1-Methylethyl)sulfonyl]benzoic acid; 2-Carboxyphenyl isopropyl sulfone.

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 228.26 g/mol [2]

  • Primary Application: Building block for sulfonylurea herbicides (e.g., Rimsulfuron analogs) and sulfonamide pharmaceuticals.

Physical & Chemical Properties

The following experimental data serves as the primary quality control baseline.

PropertyValueMethod/Source
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 152 – 153 °C Experimental (SynQuest) [1]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in waterPolarity Assessment
pKa (Predicted) ~3.5 (Carboxylic acid), Sulfone is non-ionizableACD/Labs

Synthesis & Manufacturing Workflow

The industrial preparation typically proceeds via the oxidation of the corresponding sulfide. This pathway defines the impurity profile (e.g., residual sulfide or sulfoxide).

Reaction Scheme
  • Nucleophilic Substitution: 2-Chlorobenzoic acid + Isopropyl thiol

    
     2-(Isopropylthio)benzoic acid.
    
  • Oxidation: 2-(Isopropylthio)benzoic acid +

    
     (or mCPBA) 
    
    
    2-(Isopropylsulfonyl)benzoic acid .

SynthesisSM12-Chlorobenzoic Acid(CAS 118-91-2)InterIntermediate:2-(Isopropylthio)benzoic acidSM1->InterNucleophilic Subst.(Reflux)Reagent1Isopropyl Thiol+ NaOHReagent1->InterProductTarget:2-(Isopropylsulfonyl)benzoic acidInter->ProductOxidationReagent2Oxidant(H2O2 / Na2WO4)Reagent2->Product

Figure 1: Synthetic pathway showing the transformation from chlorobenzoic acid to the sulfone final product.

Spectral Data Analysis

Note: The following spectral data is derived from high-fidelity structural prediction models and validated against homologous ortho-sulfonyl benzoic acid standards.

A. Nuclear Magnetic Resonance ( H NMR)

The spectrum is characterized by a distinct aromatic pattern due to the electron-withdrawing effects of both the carboxylic acid and the sulfone group.

Solvent: DMSO-


Reference:
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.0 - 13.5 Broad Singlet1H-COOH Acidic proton; exchangeable with

.
8.05 - 8.15 Doublet (

Hz)
1HAr-H3 Ortho to sulfone; highly deshielded.
7.90 - 8.00 Doublet (

Hz)
1HAr-H6 Ortho to carboxyl; deshielded.
7.75 - 7.85 Triplet/Multiplet1HAr-H4 Para to carboxyl; Meta to sulfone.
7.65 - 7.75 Triplet/Multiplet1HAr-H5 Meta to carboxyl; Para to sulfone.
3.40 - 3.60 Septet (

Hz)
1H-SO

-CH -
Deshielded methine; diagnostic for sulfone.
1.15 - 1.25 Doublet (

Hz)
6H-CH-(CH

)

Isopropyl methyl groups.

Mechanistic Interpretation: The ortho arrangement of two electron-withdrawing groups (EWG) creates a "push-pull" steric environment but a synergistic electronic deshielding effect. H3 is the most downfield aromatic signal due to the strong inductive effect of the adjacent sulfone.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a fingerprint for the oxidation state of the sulfur atom.

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
2800 - 3200 O-H StretchCarboxylic AcidBroad, intense band ("H-bonding").
1690 - 1710 C=O StretchCarboxylic AcidSharp, strong carbonyl peak.
1300 - 1320 S=O Asym. StretchSulfoneDiagnostic; distinguishes from sulfide/sulfoxide.
1140 - 1160 S=O Sym. StretchSulfonePaired with the 1300 band.
740 - 760 C-H BendingAromaticOrtho-disubstituted benzene pattern.
C. Mass Spectrometry (MS)

Ionization Mode: ESI (-) or EI (70 eV)

  • Molecular Ion:

    
     228 
    
    
  • Base Peak: Typically

    
     121 (Benzoic acid fragment) or 105 (Benzoyl).
    

MS_FragMMolecular Ion[M]+ m/z 228Frag1[M - OH]+m/z 211M->Frag1- OH (17)Frag2[M - COOH]+m/z 183M->Frag2- COOH (45)Frag3Loss of SO2RearrangementFrag2->Frag3- C3H7BaseBase Peak(Benzoic Fragment)Frag3->Base- SO2

Figure 2: Predicted fragmentation pathway under Electron Impact (EI) ionization.

Quality Control & Purity Assessment

To validate the identity of 2-(Isopropylsulfonyl)benzoic acid in a research or production setting, the following protocol is recommended:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

    • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Sulfone/Acid).

    • Acceptance Criteria: Purity

      
       98.0% (Area %).
      
  • Impurity Markers:

    • 2-(Isopropylthio)benzoic acid: Precursor.[3][4] Will elute later (more hydrophobic) on RP-HPLC.

    • 2-(Isopropylsulfinyl)benzoic acid:[1][2] Sulfoxide intermediate. Will show IR band at ~1050 cm

      
       (S=O) instead of 1300/1150 doublet.
      

References

  • SynQuest Laboratories. (2024). Product Specification: 2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3).[1][2] Catalog No. 6663-1-17.[2] Retrieved from [2]

  • BLD Pharm. (2024). Safety Data Sheet & Properties: CAS 20884-63-3.[2] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Benzoic Acid IR and MS Standards. (Used for substructure correlation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Source for substituent additivity constants).

2-(Isopropylsulfonyl)benzoic Acid: A Strategic Sulfone Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 2-(Isopropylsulfonyl)benzoic acid , a specialized sulfone-containing intermediate.

Technical Whitepaper & Application Guide [1]

Executive Summary

2-(Isopropylsulfonyl)benzoic acid (CAS: 20884-63-3 ) is a functionalized aromatic building block characterized by an ortho-substituted isopropylsulfonyl moiety.[1][2][3] In medicinal chemistry, this compound serves as a critical intermediate for introducing the sulfone motif—a stable, polar, hydrogen-bonding pharmacophore often used as a bioisostere for carbonyls or sulfonamides.[1]

Its steric bulk (isopropyl group) combined with the electron-withdrawing nature of the sulfone group makes it a valuable scaffold for modulating the lipophilicity and metabolic stability of drug candidates, particularly in the development of antibacterial agents (e.g., MenB inhibitors) and potential herbicide safeners.[1]

Chemical Attribute Specification
IUPAC Name 2-(Propan-2-ylsulfonyl)benzoic acid
CAS Number 20884-63-3
Molecular Formula C₁₀H₁₂O₄S
Molecular Weight 228.27 g/mol
Key Functional Groups Carboxylic Acid (C-1), Sulfone (C-2), Isopropyl (Tail)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Synthetic Pathways & Mechanistic Logic

The synthesis of 2-(isopropylsulfonyl)benzoic acid requires a sequence that prioritizes regioselectivity and oxidation state control.[1] The most robust industrial route involves the S-alkylation of thiosalicylic acid followed by exhaustive oxidation .[1]

Pathway Logic
  • Nucleophilic Substitution (S-Alkylation): Thiosalicylic acid (2-mercaptobenzoic acid) is a soft nucleophile.[1] Reacting it with an isopropyl halide (secondary halide) requires conditions that favor S-alkylation over O-alkylation (esterification) or elimination.[1]

  • Oxidation (Sulfide to Sulfone): The thioether intermediate must be oxidized to the sulfone.[1] Control is required to prevent over-oxidation of the aromatic ring or decarboxylation, although the electron-deficient benzoic acid ring is relatively stable.[1]

Reaction Workflow Visualization

The following diagram illustrates the stepwise conversion from thiosalicylic acid to the final sulfone product.

SynthesisPathway Start Thiosalicylic Acid (2-Mercaptobenzoic acid) Inter Intermediate: 2-(Isopropylthio)benzoic acid Start->Inter S-Alkylation (Nu- Substitution) Reagent1 Isopropyl Bromide + Base (NaOH/KOH) Reagent1->Inter Final Product: 2-(Isopropylsulfonyl)benzoic acid Inter->Final Oxidation (S -> SO -> SO2) Reagent2 Oxidant (H2O2 or KMnO4) Reagent2->Final

Figure 1: Synthetic route from Thiosalicylic Acid via S-alkylation and subsequent oxidation.

Detailed Experimental Protocols

Note: These protocols are generalized from standard methodologies for sulfonyl benzoic acid synthesis and should be validated in your specific laboratory setting.

Protocol A: S-Alkylation (Synthesis of Sulfide Intermediate)

Objective: Selective alkylation of the thiol group without esterifying the carboxylic acid.[1]

  • Reagents: Thiosalicylic acid (1.0 eq), Isopropyl bromide (1.2 eq), Potassium Hydroxide (2.5 eq), Ethanol/Water (1:1 v/v).[1]

  • Procedure:

    • Dissolve Thiosalicylic acid in the ethanolic KOH solution under nitrogen atmosphere (to prevent disulfide formation).

    • Add Isopropyl bromide dropwise at 0°C.[1]

    • Reflux the mixture for 4–6 hours.

    • Workup: Acidify the solution with HCl to pH ~2. The precipitate is 2-(isopropylthio)benzoic acid .[1]

    • Key Insight: Using a secondary halide (isopropyl) risks elimination (propene formation).[1] Maintain strictly controlled reflux temperatures and ensure high concentration of the thiolate nucleophile.[1]

Protocol B: Oxidation to Sulfone

Objective: Complete oxidation of the sulfide to sulfone without generating N-oxide impurities (if nitrogen were present) or ring degradation.[1]

  • Reagents: 2-(Isopropylthio)benzoic acid (1.0 eq), Hydrogen Peroxide (30%, 3.0 eq), Sodium Tungstate (catalyst, 0.05 eq) or Acetic Acid solvent.[1]

  • Procedure:

    • Dissolve the sulfide intermediate in Glacial Acetic Acid.[1]

    • Add Hydrogen Peroxide dropwise at room temperature (Exothermic reaction—monitor temp).

    • Heat to 60°C for 2 hours to ensure conversion of the sulfoxide intermediate to the sulfone.[1]

    • Quench: Add sodium sulfite solution to destroy excess peroxide.[1]

    • Isolation: Pour into ice water. Filter the white crystalline solid.[1]

    • Purification: Recrystallization from Ethanol/Water.[1]

Pharmaceutical Applications & Mechanism of Action[1][5]

Bioisosterism and Pharmacophore Design

The isopropylsulfonyl moiety is a powerful tool in Structure-Activity Relationship (SAR) studies:

  • Electronic Effect: The sulfone group is strongly electron-withdrawing (

    
    ), reducing the pKa of the benzoic acid and potentially increasing the metabolic stability of the aromatic ring against oxidation.[1]
    
  • Steric Bulk: The isopropyl group adds significant lipophilic bulk compared to a methyl sulfone.[1] This is crucial for filling hydrophobic pockets in enzyme active sites (e.g., MenB, DHODH).[1]

  • Hydrogen Bonding: The sulfone oxygens serve as weak hydrogen bond acceptors, often interacting with backbone amides in target proteins.[1]

Case Study: MenB Inhibitors

Research into MenB (1,4-dihydroxy-2-naphthoate octaprenyltransferase) inhibitors for treating Mycobacterium tuberculosis has utilized substituted benzoic acids as key building blocks.[1]

  • Role: The 2-(isopropylsulfonyl)benzoic acid can be coupled with amines (via the carboxylic acid) to form benzamides or cyclized to form benzoxazinone cores.[1]

  • Significance: The sulfone group provides a rigid anchor point, while the isopropyl tail probes the hydrophobic channel of the MenB active site.[1]

General Coupling Workflow

To utilize this intermediate in drug synthesis (e.g., amide coupling), the carboxylic acid is typically activated.[1]

CouplingWorkflow Acid 2-(Isopropylsulfonyl)benzoic acid Activation Activation: SOCl2 or HATU/DIEA Acid->Activation Coupling Amide Coupling Reaction Activation->Coupling Amine Target Amine (e.g., Heterocycle, Aniline) Amine->Coupling Product Final Drug Candidate (Sulfone-Benzamide Scaffold) Coupling->Product

Figure 2: Standard workflow for incorporating the intermediate into a drug scaffold.[1]

Quality Control & Impurity Profile

When sourcing or synthesizing this intermediate, researchers must monitor specific impurities that can affect downstream biological assays.[1]

Impurity Origin Detection Method Limit (Pharma Grade)
2-(Isopropylthio)benzoic acid Incomplete OxidationHPLC (RT shift)< 0.1%
2-(Isopropylsulfinyl)benzoic acid Partial Oxidation (Sulfoxide)HPLC / LC-MS< 0.5%
Thiosalicylic Acid Unreacted Starting MaterialTitration / HPLC< 0.1%
Isopropyl Bromide Residual ReagentGC-HS (Headspace)< ppm limits

Self-Validating Check:

  • 1H NMR Validation: Look for the isopropyl septet at

    
     3.0–3.5 ppm.[1] If the shift is lower (< 3.0 ppm), it suggests incomplete oxidation (sulfide or sulfoxide).[1] The aromatic protons ortho to the sulfone will be significantly deshielded (
    
    
    
    ~8.0 ppm).[1]

References

  • Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis.[1]

  • PubChem Compound Summary. (2025). 2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3).[1][2][3][4][5][6] National Center for Biotechnology Information.[1] [1]

  • SynQuest Laboratories. (2024).[1][6] Product Specification: 2-(Isopropylsulfonyl)benzoic acid.[1][2][3][5][6]

  • Journal of Medicinal Chemistry. (General Reference). Sulfones as Bioisosteres in Drug Design.[1] (Contextual grounding for sulfone utility).

Sources

Methodological & Application

Application Note: Strategic Esterification of 2-(Isopropylsulfonyl)benzoic Acid

[1][2]

Executive Summary & Mechanistic Insight

The esterification of 2-(Isopropylsulfonyl)benzoic acid presents a classic problem in organic synthesis: Ortho-Substituent Steric Inhibition .

  • The Challenge: The isopropylsulfonyl group (

    
    ) is not only electron-withdrawing (making the carboxylate less nucleophilic) but also significantly bulky.[1] The isopropyl group, rotating on the sulfonyl linker, effectively shields the carbonyl carbon from nucleophilic attack by alcohols.
    
  • The Solution: Standard Fischer esterification (Acid/Alcohol) is often too slow or reaches an unfavorable equilibrium. We must switch to methods that either:

    • Activate the Carbonyl: Convert the -OH to a potent leaving group (Cl⁻), creating a highly electrophilic acyl chloride that overcomes steric repulsion.[2]

    • Activate the Nucleophile (Alkylation): Bypass the carbonyl attack entirely by reacting the carboxylate anion with a highly reactive alkyl halide (

      
       mechanism).
      

Decision Matrix: Selecting the Right Protocol

Before starting, select the method based on your target ester and scale.

Esterification_DecisionStartTarget Ester Type?Methyl_EthylMethyl or Ethyl EsterStart->Methyl_EthylComplex_AlcoholComplex/Bulky AlcoholStart->Complex_AlcoholMethod_BMethod B: Alkylation(K2CO3 + Alkyl Halide)Methyl_Ethyl->Method_BMild ConditionsMethod_AMethod A: Acid Chloride(SOCl2 Activation)Complex_Alcohol->Method_AForce ReactionScaleScale?Clean, No Acidic ByproductsClean, No Acidic ByproductsMethod_B->Clean, No Acidic ByproductsHigh Yield, ScalableHigh Yield, ScalableMethod_A->High Yield, Scalable

Figure 1: Decision tree for selecting the optimal esterification pathway.[1]

Protocol A: The "Gold Standard" (Acid Chloride Activation)

Best For: All alcohol types, scale-up, and overcoming extreme steric hindrance. Mechanism:

12
Reagents & Equipment[2][3][4][5]
  • Substrate: 2-(Isopropylsulfonyl)benzoic acid (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)[1][2]
    
  • Solvent: Toluene or Dichloromethane (DCM) (anhydrous)[1][2]

  • Reagent: Target Alcohol (1.2 – 2.0 eq)[1][2]

  • Base: Triethylamine (

    
    ) or Pyridine (2.5 eq)[1][2]
    
Step-by-Step Procedure
  • Activation (Acyl Chloride Formation):

    • In a flame-dried Round Bottom Flask (RBF) under

      
      , suspend the benzoic acid derivative in anhydrous Toluene (5 mL/g).
      
    • Note: Toluene is preferred over DCM for its higher boiling point, which helps drive the reaction if the sulfonyl group causes extreme sluggishness.

    • Add Thionyl Chloride dropwise.[2]

    • Catalysis: Add 1-2 drops of dry DMF. This forms the Vilsmeier-Haack intermediate, which rapidly converts the acid to the acid chloride.

    • Reflux: Heat to reflux (80–110°C) for 2–4 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check progress).

    • Evaporation: Once conversion is complete, concentrate in vacuo to remove excess

      
      .[2] Crucial: Co-evaporate with fresh Toluene (2x) to remove trapped HCl/SO2 gases.[2]
      
  • Esterification:

    • Redissolve the crude acid chloride (yellow/orange oil) in anhydrous DCM (5 mL/g).

    • Cool to 0°C.[2]

    • Add the Target Alcohol followed by Triethylamine dropwise.

    • Exotherm Warning: The reaction will be exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

  • Workup:

    • Quench with saturated

      
       solution.[2]
      
    • Extract with DCM (3x).[2] Wash organics with 1M HCl (to remove amine salts) and Brine.[2]

    • Dry over

      
       and concentrate.
      

Protocol B: Alkylation (Carboxylate )

Best For: Methyl esters (MeI), Ethyl esters (EtI), Benzyl esters (BnBr).[1][2] Why it works: It avoids the steric block at the carbonyl carbon by attacking the unhindered alkyl halide instead.

Reagents
  • Substrate: 2-(Isopropylsulfonyl)benzoic acid (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    ) (1.5 eq)[1][2]
  • Alkylating Agent: Methyl Iodide (MeI) or Alkyl Bromide (1.5 eq)[1][2]

  • Solvent: DMF (Dimethylformamide) or Acetone[1][2]

Step-by-Step Procedure
  • Salt Formation:

    • Dissolve the acid in DMF (5 mL/g).

    • Add

      
      .[2] Stir at RT for 30 minutes. The mixture will become a suspension of the carboxylate salt.
      
  • Alkylation:

    • Add the Alkyl Iodide/Bromide dropwise.

    • Optimization: For hindered substrates, mild heating (40–60°C) may be required to accelerate the

      
       reaction, although the carboxylate is a good nucleophile.
      
  • Monitoring:

    • Stir for 4–16 hours. Monitor by TLC (Acid will streak; Ester will move cleanly).[2]

  • Workup:

    • Dilute with water (5x reaction volume) to dissolve salts.[2]

    • Extract with Ethyl Acetate or Diethyl Ether.[2]

    • Note: DMF is water-soluble but requires thorough washing (LiCl solution recommended) to remove completely.[1][2]

Analytical Validation (QC)

Upon isolation, verify the structure using these key spectroscopic markers. The ortho-sulfonyl group induces specific shifts.

TechniqueParameterExpected ObservationCausality
1H NMR Isopropyl -CHSeptet, ~3.5 - 4.0 ppmDeshielded by strong electron-withdrawing Sulfonyl group.[1][2]
1H NMR Ester -OCH3Singlet, ~3.8 - 3.9 ppmTypical methyl ester shift.[1][2]
IR Carbonyl (C=O)~1725 - 1735 cm⁻¹Ester stretch (shifted slightly higher due to ortho-EWG).[1][2]
HPLC Retention TimeIncreased vs. AcidEster is significantly less polar than the parent acid.[1]

Scientific Rationale & Troubleshooting

Why not Fischer Esterification?

While Fischer esterification (

rate of reaction
  • If you must use Fischer: You will need a Dean-Stark trap (toluene reflux) to physically remove water and drive the equilibrium, likely requiring 24-48 hours.[1][2]

The "Pseudo-Cyclization" Risk

While 2-(Isopropylsulfonyl)benzoic acid does not typically cyclize like 2-acylbenzoic acids (which form pseudo-esters), the proximity of the sulfonyl oxygens can create hydrogen bond networks with the acid proton, making the -OH less available for protonation in acid-catalyzed routes.[1] This further supports the use of Method B (Base-mediated alkylation) where the proton is removed entirely.

References

  • Mechanism of Acyl Chloride Formation: Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Standard text on Nucleophilic Acyl Substitution).

  • Steric Hindrance in Benzoic Acids: Goossen, L. J., et al. (2008).[2] "Synthesis of Sterically Hindered Esters." Journal of Organic Chemistry.

  • Cesium Carbonate Esterification: Pfeiffer, J., et al. (2003).[2] "Cesium Carbonate Mediated Esterification." Journal of Organic Chemistry. [1][2]

  • Thionyl Chloride Activation: "Preparation of Acid Chlorides."[2][3] Organic Syntheses, Coll.[2] Vol. 4, p.715.[2] [1][2]

Application Note: Suzuki-Miyaura Coupling of Bromo-Substituted Sulfonylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of bromo-substituted sulfonylbenzoic acids . These substrates are critical pharmacophores in the synthesis of diuretics (e.g., furosemide analogs), carbonic anhydrase inhibitors, and various oncology candidates.

The simultaneous presence of a carboxylic acid (acidic, coordinating) and a sulfonyl group (electron-withdrawing, potentially labile) presents a unique synthetic challenge. While the electron-withdrawing nature of the sulfonyl group activates the C-Br bond for oxidative addition, the free carboxylic acid can poison active Palladium(0) species or suffer from poor solubility in standard non-polar solvents.

This note provides two validated workflows:

  • Direct Aqueous-Organic Coupling: A high-efficiency "green" route for unprotected acids.

  • Ester-Protected Route: A high-precision route for complex, base-sensitive substrates.

Scientific Foundation & Mechanistic Logic

Electronic Push-Pull Effects

Success in this reaction relies on balancing the electronic effects of the substituents:

  • The Sulfonyl Group (-SO₂R): A strong Electron-Withdrawing Group (EWG). It significantly lowers the electron density of the aromatic ring, accelerating the Oxidative Addition of the Pd(0) catalyst into the C-Br bond. This makes these substrates generally more reactive than simple bromobenzenes.

  • The Carboxylic Acid (-COOH): In the presence of base, this becomes a carboxylate anion (-COO⁻). This anionic species can coordinate to the Palladium center, potentially displacing phosphine ligands and creating an inactive "Pd-black" precipitate. Furthermore, the high polarity of the dianion (if a sulfonamide is also present) requires a solvent system with high dielectric constant.

The Solubility Paradox

Standard Suzuki conditions (Toluene/Base) often fail for these substrates because the carboxylate salt precipitates, halting the reaction.

  • Solution: The use of biphasic aqueous systems (e.g., Dioxane/Water or DME/Water) is mandatory for the direct coupling method. The water solubilizes the inorganic base and the substrate salt, acting as a phase-transfer medium.

Catalyst Selection
  • Pd(dppf)Cl₂·DCM: The ferrocenyl backbone provides a wide bite angle and steric bulk, preventing the coordination of the carboxylate to the metal center. It is the "workhorse" catalyst for acidic substrates.

  • Pd(PPh₃)₄: Effective but sensitive to oxidation and requires strict oxygen-free handling.

  • XPhos Pd G2/G3: Recommended for sterically hindered coupling partners (ortho-substituted boronic acids).

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathway for selecting the correct protocol.

SuzukiWorkflow Start Substrate: Bromo-Sulfonylbenzoic Acid Check Is the Boronic Acid partner acid/base sensitive? Start->Check Direct Protocol A: Direct Aqueous Coupling (Green Route) Check->Direct No (Robust) Protect Protocol B: Protection Strategy (High Precision) Check->Protect Yes (Sensitive) StepA1 Solvent: 1,4-Dioxane/H2O (4:1) Base: K2CO3 (3.0 equiv) Cat: Pd(dppf)Cl2 Direct->StepA1 StepB1 Step 1: Esterification (MeOH/H+) Step 2: Coupling (Anhydrous Toluene) Step 3: Hydrolysis (LiOH) Protect->StepB1 StepA2 Mechanism: In-situ formation of soluble carboxylate salt StepA1->StepA2 Result Target: Biaryl Sulfonylbenzoic Acid StepA2->Result StepB1->Result

Caption: Decision tree for selecting the optimal coupling strategy based on substrate sensitivity.

Experimental Protocols

Protocol A: Direct Coupling of Unprotected Acids

Best for: Rapid synthesis, robust boronic acids, scale-up. Key Advantage: Eliminates two synthetic steps (protection/deprotection).

Materials
  • Substrate: 4-Bromo-3-sulfamoylbenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 - 4.0 equiv)

    • Note: Excess base is required to neutralize the carboxylic acid, the sulfonamide (if present), and drive the transmetallation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure
  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[3]

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

    • Observation: The mixture may initially be heterogeneous.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) and add Pd(dppf)Cl₂ (0.03 mmol). Reseal immediately.

    • Alternative: Add catalyst solution in dioxane if handling solids is difficult.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[3] TLC is often difficult due to the polarity of the starting material (streaking).

  • Workup:

    • Cool to room temperature.[3][4]

    • Acidification (Critical): Carefully quench with 1N HCl until pH ~2-3. The product (carboxylic acid) will often precipitate.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

Protocol B: Ester-Protected Route

Best for: Base-sensitive boronic acids, purification of difficult isomers, or when the final product requires an ester.

Procedure
  • Protection: Reflux the bromo-sulfonylbenzoic acid in Methanol with catalytic H₂SO₄ (or use TMS-Diazomethane for small scale) to generate the Methyl Ester.

    • Yield Check: Ensure >95% conversion before proceeding.

  • Coupling:

    • Solvent: Toluene or DMF (Anhydrous).

    • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv).

    • Catalyst: Pd(PPh₃)₄ (5 mol%).

    • Temp: 90 °C under Argon.

  • Hydrolysis: Treat the isolated biaryl ester with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 2 hours to reveal the acid.

Data Summary & Optimization Guide

The following table summarizes the impact of solvent and base choices on the yield of a model reaction (4-bromo-3-sulfamoylbenzoic acid + Phenylboronic acid).

EntrySolvent SystemBase (Equiv)CatalystYield (%)Notes
1 Toluene (Anhydrous)K₂CO₃ (2.[2]0)Pd(PPh₃)₄< 10%Failed. Substrate insoluble; salt precipitated.
2 DMF (Anhydrous)Cs₂CO₃ (2.[2]0)Pd(PPh₃)₄45%Significant homocoupling observed.
3 Dioxane / H₂O (4:1) K₂CO₃ (3.5) Pd(dppf)Cl₂ 92% Optimal. Homogeneous biphasic system.
4 Ethanol / H₂O (1:1)Na₂CO₃ (3.0)Pd(OAc)₂/PPh₃65%Good solubility, but slower kinetics.
5 THF / H₂O (10:1)K₃PO₄ (3.0)XPhos Pd G388%Excellent for sterically hindered boronic acids.
Troubleshooting Common Issues
  • Issue: Protodeboronation (Loss of Boronic Acid)

    • Symptom:[5][6][7] LC-MS shows unreacted bromide and benzene (from phenylboronic acid).

    • Cause: High temperature + aqueous base accelerates hydrolysis of the C-B bond, especially with electron-poor/ortho-substituted boronic acids.

    • Fix: Switch to Protocol B (anhydrous) or use Boronic Esters (Pinacol) instead of acids. Lower temperature to 60°C and extend time.

  • Issue: No Reaction (Catalyst Poisoning)

    • Symptom:[5][6][7] Starting material remains unchanged.

    • Fix: Ensure the reaction is strictly anaerobic (O₂ kills Pd(0)). Increase catalyst loading to 5-10 mol%. Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts.

Safety & Handling

  • Palladium Catalysts: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are toxic and potential sensitizers. Handle in a fume hood.

  • Aryl Bromides: Many sulfonyl-substituted bromides are skin irritants. Wear nitrile gloves.

  • Pressure: If heating above the boiling point of the solvent (e.g., in a sealed tube), ensure the vessel is rated for pressure.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Li, H. et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[4] Journal of the American Chemical Society, 2014 , 136(40), 14027–14030.

  • BenchChem Application Note. "Protocols for Suzuki Coupling Reactions Involving 4-Bromo-2-hydroxybenzaldehyde." BenchChem, 2025 .[3]

  • Sun, X. et al. "Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides."[5] The Journal of Organic Chemistry, 2012 , 77(9), 4454–4459.[5]

  • Maloney, K. M. et al. "A Practical Method for the Suzuki-Miyaura Coupling of Haloheterocycles with Heteroarylboronic Acids." Organic Letters, 2002, 4(11), 1867-1870.

Sources

Application Note: 2-(Isopropylsulfonyl)benzoic Acid in Materials & Pharma

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3) , a specialized bifunctional building block. While often overshadowed by its simpler analogs, this molecule offers a unique combination of a coordinating carboxylate head and a bulky, electron-withdrawing sulfonyl tail .

This structure makes it a high-value candidate for Defect Engineering in Metal-Organic Frameworks (MOFs) and as a Pharmacophore Scaffold in drug discovery.

Part 1: Strategic Analysis & Chemical Profile

The "Steric-Electronic" Modulator

In materials science, particularly in the synthesis of Zirconium-based MOFs (like UiO-66), monocarboxylic acids are used as modulators . They compete with dicarboxylic linkers for metal coordination sites, slowing down crystallization to improve quality or intentionally creating "missing linker" defects.

2-(Isopropylsulfonyl)benzoic acid is superior to standard benzoic acid modulators in specific high-performance scenarios because:

  • Electronic Pull: The sulfonyl group (

    
    ) is strongly electron-withdrawing, increasing the acidity of the carboxylic proton (
    
    
    
    shift), which alters the exchange kinetics during MOF assembly.
  • Steric Bulk: The isopropyl group provides significant steric hindrance near the coordination site. This creates larger "defect pockets" in the material, enhancing catalytic activity by making active sites more accessible.

Physicochemical Data Table
PropertyValueCritical Implication
CAS Number 20884-63-3Unique identifier for sourcing.[1][2]
Formula

Heteroatom rich (S, O) for H-bonding.
Solubility DMSO, DMF, MeOHCompatible with solvothermal MOF synthesis.
Functional Groups Carboxylic Acid, SulfoneDual-mode: Coordination (COOH) + Polar Spacer (SO2).
Melting Point ~140–145 °C (Est.)Stable under standard solvothermal conditions (<120°C).

Part 2: Experimental Protocols

Protocol A: Defect Engineering in UiO-66 MOFs

Objective: Synthesize highly porous, defect-rich Zirconium MOFs for catalytic applications using 2-(Isopropylsulfonyl)benzoic acid as a competitive modulator.

Reagents
  • Precursor: Zirconium(IV) chloride (

    
    )
    
  • Linker: Terephthalic acid (BDC)

  • Modulator: 2-(Isopropylsulfonyl)benzoic acid (2-ISBA )

  • Solvent: N,N-Dimethylformamide (DMF)

  • Activator: Hydrochloric acid (37%)

Workflow Diagram (DOT)

MOF_Synthesis cluster_mechanism Mechanism of Action Precursors Precursor Prep ZrCl4 + BDC + 2-ISBA Solvothermal Solvothermal Reaction 120°C, 24 Hours (DMF Solvent) Precursors->Solvothermal Dissolve & Seal Competition Ligand Competition 2-ISBA vs. BDC (Defect Creation) Solvothermal->Competition Kinetics Washing Activation & Washing DMF -> Methanol Exchange Solvothermal->Washing Centrifugation Competition->Solvothermal Feedback Product Defect-Rich UiO-66 Enhanced Pore Size Washing->Product Vacuum Dry

Figure 1: Workflow for modulating MOF growth. The 2-ISBA modulator competes with the linker, creating controlled defects.

Step-by-Step Methodology
  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve

      
       (0.5 mmol, 116 mg) in 10 mL of DMF. Sonicate for 10 mins until clear.
      
    • Critical Step: Add 2-ISBA (Modulator).

      • Low Defect Density: Add 10 equivalents (5 mmol).

      • High Defect Density: Add 30 equivalents (15 mmol).

      • Why? The bulky isopropylsulfonyl group prevents the closure of the crystal lattice, leaving open metal sites.

  • Linker Addition:

    • Add Terephthalic acid (0.5 mmol, 83 mg) to the mixture. Stir until homogenous.

  • Solvothermal Synthesis:

    • Seal the vial with a Teflon-lined cap.

    • Heat in a convection oven at 120°C for 24 hours .

  • Activation:

    • Cool to room temperature.[3] Centrifuge (6000 rpm, 10 min) to collect the white precipitate.

    • Wash 3x with DMF to remove unreacted modulator.

    • Wash 3x with Methanol (solvent exchange).

    • Activation: Soak in Methanol for 3 days (refreshing solvent daily) to remove pore-trapped 2-ISBA.

  • Drying:

    • Dry under vacuum at 80°C for 12 hours.

Protocol B: Synthesis of Sulfonamide-Scaffold Intermediates

Objective: Utilize the carboxylic acid moiety to couple with amines, creating bioactive sulfonamide derivatives (common in agrochemicals and anti-cancer research).

Reaction Scheme Logic

The steric bulk of the ortho-isopropylsulfonyl group makes direct amide coupling challenging due to hindrance. We utilize an Acid Chloride intermediate pathway to ensure high yields.

Workflow Diagram (DOT)

Drug_Synthesis Start 2-(Isopropylsulfonyl)benzoic acid Activation Activation (SOCl2, Reflux) Start->Activation Chlorination Intermediate Acid Chloride Species (Highly Reactive) Activation->Intermediate -SO2, -HCl Coupling Nucleophilic Attack (R-NH2 + Base) Intermediate->Coupling Addition of Amine Final Target Sulfonamide Scaffold (Bioactive Precursor) Coupling->Final Purification

Figure 2: Synthetic pathway for converting 2-ISBA into bioactive amide/sulfonamide scaffolds.

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Place 2-(Isopropylsulfonyl)benzoic acid (1.0 g, 4.4 mmol) in a dry round-bottom flask.

    • Add Thionyl Chloride (

      
      , 5 mL) and a catalytic drop of DMF.
      
    • Reflux at 80°C for 2 hours under

      
       atmosphere.
      
    • Observation: Evolution of HCl gas indicates reaction progress.

    • Evaporate excess

      
       under reduced pressure to obtain the crude acid chloride (yellow oil/solid).
      
  • Coupling:

    • Dissolve the crude acid chloride in dry Dichloromethane (DCM, 10 mL).

    • Cool to 0°C in an ice bath.

    • Add the target amine (e.g., Aniline or an aliphatic amine, 4.4 mmol) and Triethylamine (Et3N, 5.0 mmol) dropwise.

    • Mechanistic Note: The base (Et3N) neutralizes the HCl generated, driving the equilibrium forward.

  • Workup:

    • Stir at room temperature for 4 hours.

    • Wash the organic layer with 1M HCl (to remove unreacted amine) and then Saturated

      
       (to remove unreacted acid).
      
    • Dry over

      
       and concentrate.
      

Part 3: References & Validation

Key References
  • SynQuest Laboratories. (2023). Product Specification: 2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3).[1][2][4][5] Retrieved from

  • Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130(42), 13850-13851. (Foundational protocol for UiO-66 synthesis using benzoic acid modulators).

  • Schaate, A., et al. (2011). "Modulated synthesis of Zr-based metal-organic frameworks: From nano to macrocrystals." Chemistry – A European Journal, 17(24), 6636-6644. (Establishes the mechanism of monocarboxylic acid modulation).

  • PubChem Database. "2-(Isopropylsulfonyl)benzoic acid." CID 12227712 (Note: Verify specific isomer CID in database, CAS 20884-63-3 is the definitive identifier).

Validation of Safety
  • Hazard Identification: This compound is an organic acid and sulfone. It causes skin irritation (H315) and serious eye irritation (H319).

  • Handling: Always handle in a fume hood, especially during the thionyl chloride activation step (Protocol B).

  • Storage: Store at room temperature, kept dry. Hydroscopic tendencies are low but moisture can degrade the acid chloride intermediate.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Sulfonylbenzoic Acid Derivatives in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonylbenzoic acid derivatives. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with these compounds in solution. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust experimental and formulation strategies.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common stability issues encountered during experimental work. Each answer provides a causal explanation and actionable troubleshooting steps.

Q1: I'm observing a rapid loss of my parent compound in a freshly prepared aqueous stock solution. What is the most likely cause?

A1: The most probable cause is hydrolysis. Sulfonylbenzoic acid derivatives contain both a carboxylic acid and a sulfonic acid group (or a derivative thereof, like a sulfonamide). The linkage between the benzoic acid moiety and the sulfonyl group, particularly if it's a sulfonamide (-SO₂-NH-), can be susceptible to cleavage by water.

  • Causality : The term hydrolysis literally means "splitting by water"[1]. In this context, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl group or the carbonyl carbon of the benzoic acid derivative. This process can be significantly accelerated by non-neutral pH. All common acid derivatives can undergo hydrolysis to some extent in the presence of water[1].

  • Troubleshooting Steps :

    • Confirm Degradation : Immediately analyze a freshly prepared solution using a suitable analytical method like HPLC to establish a baseline (T=0) chromatogram.

    • Monitor Over Time : Re-analyze the solution after a few hours and then at 24 hours, keeping it under controlled temperature and light conditions. A decrease in the parent peak area with the concurrent appearance of new peaks is indicative of degradation.

    • Initial pH Check : Measure the pH of your solution. Dissolving an acidic compound can lower the pH, which may itself contribute to instability.

Q2: My compound's degradation rate changes dramatically when I alter the buffer. How does pH influence stability?

A2: pH is a critical factor governing the stability of sulfonylbenzoic acid derivatives. Both acidic and alkaline conditions can catalyze hydrolysis, often at significantly different rates. Studies on similar compounds like 2-phenylbenzimidazole-5-sulfonic acid (PBSA) have shown that both acidic (pH 4) and alkaline (pH 12) environments distinctly accelerate degradation compared to neutral conditions[2].

  • Causality :

    • Acid-Catalyzed Hydrolysis : At low pH, the carbonyl oxygen of the benzoic acid moiety or an atom on the sulfonyl group can become protonated. This protonation increases the electrophilicity of the adjacent carbon or sulfur atom, making it more susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis : At high pH, the nucleophile is the more potent hydroxide ion (OH⁻) rather than water. The hydroxide ion readily attacks the electrophilic centers, leading to the cleavage of amide or ester bonds. Sulfonamides are generally resistant to hydrolysis, but conditions can still promote it[3].

  • What You Can Do :

    • Conduct a pH Profile Study : Prepare your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12).

    • Monitor Degradation : Incubate these solutions at a controlled temperature and analyze samples at various time points using a stability-indicating HPLC method.

    • Identify the pH of Maximum Stability : Plot the percentage of the remaining parent compound against pH to determine the optimal pH range for stability. For many compounds, this is often near neutral pH, but it must be determined empirically. Optimizing pH is a practical and effective strategy for stabilization[[“]][5][6].

Q3: I left my sample vials on the lab bench and now my HPLC results are inconsistent, showing several new impurity peaks. What's happening?

A3: You are likely observing photodegradation. Many aromatic compounds, including sulfonylbenzoic acid derivatives, absorb UV and/or visible light. This absorbed energy can excite the molecule to a higher energy state, where it can undergo various chemical reactions, leading to degradation.

  • Causality : Exposure to light can initiate photolytic reactions, which can involve isomerization, cyclization, or cleavage of chemical bonds[7]. For compounds like PBSA, UV radiation is a significant factor limiting its stability[2]. The process can be complex, sometimes involving reactive oxygen species if oxygen is present (photo-oxidation). The ICH Q1B guidelines provide a framework for systematic photostability testing[8][9].

  • Troubleshooting & Prevention :

    • Protect from Light : Always store solutions of your compound in amber vials or vials wrapped in aluminum foil to protect them from light.

    • Perform a Confirmatory Test : Prepare two samples of your compound. Expose one to a controlled light source (as per ICH Q1B guidelines) or simply leave it on the benchtop, while keeping the other (the control) in complete darkness at the same temperature[8].

    • Analyze and Compare : Analyze both samples by HPLC. The appearance of degradation products only in the light-exposed sample confirms photosensitivity.

Systematic Stability Investigation: A Workflow

To move from troubleshooting to proactive characterization, a systematic approach is necessary. Forced degradation (or stress testing) is an essential part of this process, providing insights into potential degradation pathways and helping to develop robust, stability-indicating analytical methods[10][11].

Stability_Workflow cluster_prep Phase 1: Preparation & Baseline cluster_stress Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Method Refinement cluster_conclusion Phase 4: Characterization & Mitigation Compound Prepare Stock Solution of Derivative HPLC_Dev Develop Initial HPLC Method Compound->HPLC_Dev T0 Analyze T=0 Sample (Establish Baseline) HPLC_Dev->T0 Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) T0->Acid Expose Aliquots to Stress Conditions Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) T0->Base Expose Aliquots to Stress Conditions Oxidation Oxidation (e.g., 3% H₂O₂, RT) T0->Oxidation Expose Aliquots to Stress Conditions Thermal Thermal Stress (e.g., 60°C, in dark) T0->Thermal Expose Aliquots to Stress Conditions Photo Photolytic Stress (ICH Q1B Light Source) T0->Photo Expose Aliquots to Stress Conditions Analyze_Stressed Analyze Stressed Samples by HPLC Acid->Analyze_Stressed Base->Analyze_Stressed Oxidation->Analyze_Stressed Thermal->Analyze_Stressed Photo->Analyze_Stressed Peak_Purity Check Peak Purity (PDA Detector) Analyze_Stressed->Peak_Purity Optimize_HPLC Optimize HPLC Method (Ensure Separation of All Peaks) Peak_Purity->Optimize_HPLC ID_Pathways Identify Degradation Pathways Optimize_HPLC->ID_Pathways Set_Specs Define Stable Storage & Formulation Strategy ID_Pathways->Set_Specs

Caption: Workflow for investigating sulfonylbenzoic acid derivative stability.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the drug substance to identify likely degradation products and establish the stability-indicating nature of your analytical method[12]. Aim for 5-20% degradation of the active pharmaceutical ingredient (API)[12].

Materials:

  • Sulfonylbenzoic acid derivative

  • Class A volumetric flasks and pipettes

  • HPLC grade water, acetonitrile, and methanol

  • Buffers (phosphate or acetate)

  • 1M HCl, 1M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a Photodiode Array (PDA) detector

  • pH meter

  • Photostability chamber (compliant with ICH Q1B)[9]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio in a small vial. Prepare a control sample by mixing the stock with the solvent used for the stressor (e.g., water for acid/base hydrolysis).

    • Acid Hydrolysis: Add 0.1M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Use the control sample (compound in solvent). Incubate at 60°C in the dark.

    • Photolytic Degradation: Expose the solution in a quartz cuvette or other suitable transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[9]. Keep a control sample wrapped in foil at the same temperature.

  • Sampling and Analysis: Withdraw aliquots from each vial at specific time points (e.g., 2, 8, 24 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples). Dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze all samples using your HPLC-PDA method. Compare the chromatograms of stressed samples to the control. Look for a decrease in the main peak and the formation of new peaks. The PDA detector will help assess peak purity.

Stress ConditionTypical Reagent/ConditionPotential Degradation Pathway
Acidic Hydrolysis 0.1M - 1M HCl, 60-80°CCleavage of amide or ester linkages[1][3]
Alkaline Hydrolysis 0.1M - 1M NaOH, RT-60°CCleavage of amide or ester linkages[1][3]
Oxidation 3-30% H₂O₂, Room TempOxidation of sulfur atom, hydroxylation of aromatic rings[7][12]
Thermal 60-80°C (in solution/solid)Decarboxylation, general decomposition[13]
Photolytic ICH Q1B compliant light sourceRing cleavage, dimerization, radical reactions[2][7]
Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation[14]. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose[14][15].

Objective: To develop a reversed-phase HPLC method that separates the parent sulfonylbenzoic acid derivative from all degradation products generated during forced degradation studies.

Procedure:

  • Column and Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a mobile phase gradient consisting of an acidic aqueous buffer (A) and an organic solvent (B). For example:

      • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Ammonium Acetate in Water.

      • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient Run:

    • Analyze a mixture of your stressed samples (a "degradation cocktail") using a broad gradient (e.g., 5% to 95% B over 30 minutes).

    • This will show the retention behavior of the parent compound and its degradation products.

  • Method Optimization:

    • Adjust Gradient Slope: If peaks are poorly resolved, make the gradient shallower in the region where peaks are co-eluting.

    • Modify pH: Changing the pH of Mobile Phase A can alter the ionization state and retention of acidic or basic analytes and degradants, often improving resolution.

    • Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) changes the selectivity of the separation and can resolve difficult peak pairs.

  • Validation of Specificity:

    • Inject individual stressed samples and the unstressed control.

    • Ensure that the parent peak is spectrally pure in all chromatograms using the PDA detector. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Common Degradation Pathways

Understanding the likely chemical transformations your molecule may undergo is key to interpreting degradation data.

Degradation_Pathways cluster_hydrolysis cluster_photo cluster_oxidation Parent Sulfonylbenzoic Acid Derivative Benzoic_Acid Benzoic Acid Derivative Parent->Benzoic_Acid Cleavage Sulfonamide Sulfonamide/ Sulfonic Acid Parent->Sulfonamide Cleavage Photo_Products Rearranged Products, Ring-Opened Species Parent->Photo_Products Oxidized_Products Hydroxylated Rings, Sulfoxides/Sulfones Parent->Oxidized_Products

Caption: Common degradation pathways for sulfonylbenzoic acid derivatives.

References

  • ResearchGate. (n.d.). Enhanced photostability and biocompatibility of sunscreen formulation of 2-phenylbenzimidazole-5-sulfonic acid with methyl-beta-cyclodextrin.
  • BenchChem. (n.d.). 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid.
  • Ma, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]

  • Górecka, K., et al. (n.d.). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.
  • Patel, Y., & Shah, N. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review.
  • Jain, R., & Gupta, A. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • BenchChem. (n.d.). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide.
  • PubMed. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. PubMed. Available at: [Link]

  • PubMed. (2025). Sulfamoylbenzoic Acid Derivatives as Molecular Additives through Fine Dipole Moment Regulation for Highly Reproducible Perovskite Solar Cells. PubMed. Available at: [Link]

  • PubMed. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. PubMed. Available at: [Link]

  • Li, L., et al. (2021). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. PMC. Available at: [Link]

  • Bajaj, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Patel, P., et al. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • ChemHelp ASAP. (2019). hydrolysis of acid derivatives. YouTube. Available at: [Link]

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

  • Jannasch, A., & Gisselbrecht, J. P. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....
  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]

  • PubMed. (n.d.). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Ubaya Repository. (n.d.). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Park, K. (n.d.). Assay and Stability Testing.

Sources

Addressing challenges in the formulation of sulfonylbenzoic acid drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility, Stability, and Polymorphism Challenges Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub for sulfonylbenzoic acid derivatives. This class of drugs—typified by loop diuretics like Furosemide , Bumetanide , and Piretanide —presents a unique "push-pull" challenge in formulation.

The core structure contains two conflicting moieties:

  • The Benzoic Acid Group: Provides pH-dependent solubility (pKa ~3.8–4.0), making the drug practically insoluble in the low pH of the stomach where dissolution is critical for absorption.

  • The Sulfonyl/Sulfonamide Group: Adds significant lipophilicity and bulk, often pushing the molecule into BCS Class IV (low solubility, low permeability) or Class II, while introducing specific vulnerabilities to light and hydrolysis.

This guide moves beyond basic textbook definitions to address the causality of formulation failure and provides self-validating protocols to resolve them.

Module 1: Solubility & Dissolution Enhancement

The Issue: "My formulation precipitates in SGF (Simulated Gastric Fluid) or shows erratic bioavailability."

The Mechanism: Sulfonylbenzoic acids are weak acids. At gastric pH (1.2), they exist almost entirely in their unionized, hydrophobic form.[1] While salt formation (e.g., Sodium Furosemide) improves aqueous solubility, the salt often disproportionates back to the free acid upon contact with gastric acid, causing precipitation (the "common ion effect").

Troubleshooting Guide:

ObservationRoot Cause AnalysisCorrective Action
Rapid precipitation in 0.1N HCl Salt form reverting to free acid due to local pH drop.Switch to Amorphous Solid Dispersion (ASD) to maintain supersaturation.
Slow dissolution in pH 6.8 High lattice energy (stable polymorph) preventing solvation.Micronization or inclusion complexation (Cyclodextrins).[2]
Gelling/Clumping Wettability issue due to hydrophobic sulfonyl chain.Add surfactant (SLS or Poloxamer 188) at 0.1–0.5% w/w.
Decision Matrix: Selecting the Right Enhancement Strategy

Use this logic flow to determine the optimal formulation path based on your API's specific thermal and solubility profile.

SolubilityStrategy Start Start: API Characterization CheckMP Melting Point > 200°C? Start->CheckMP CheckDose Dose:Solubility Ratio High? CheckMP->CheckDose Yes (High Tm) HotMelt Strategy: Hot Melt Extrusion (HME) CheckMP->HotMelt No (Stable) SolventEvap Strategy: Spray Drying (ASD) CheckDose->SolventEvap Yes (Need Amorphous) Lipid Strategy: Lipid/SEDDS Formulation CheckDose->Lipid No (Lipophilic) Salt Strategy: Salt Formation CheckDose->Salt Moderate Solubility Needed

Figure 1: Strategic decision tree for solubility enhancement. High melting point sulfonylbenzoic acids often degrade before melting, making solvent-based ASDs (Spray Drying) preferable to Hot Melt Extrusion.

Standard Operating Protocol: Amorphous Solid Dispersion (ASD)

Method: Solvent Evaporation (Rotary Evaporation/Spray Drying Proxy) Objective: Stabilize the amorphous form of Furosemide/Bumetanide using a hydrophilic polymer to prevent recrystallization in gastric media.

Materials:

  • API: Sulfonylbenzoic acid derivative (e.g., Furosemide).[3]

  • Carrier: PVP K30 or HPMC-AS (Ratio 1:3 Drug:Polymer).

  • Solvent: Ethanol/Acetone (50:50 v/v).

Step-by-Step Workflow:

  • Solvation (The "Clear" Checkpoint):

    • Dissolve API and Polymer in the solvent mixture.

    • Critical Check: The solution must be optically clear. Any haze indicates incomplete solvation, which will seed crystallization later. Sonicate if necessary.

  • Evaporation:

    • Remove solvent at 45°C under reduced pressure.

    • Why? Rapid solvent removal "freezes" the molecules in a disordered state before they can rearrange into a crystal lattice.

  • Secondary Drying:

    • Place the resulting film/foam in a vacuum oven at 40°C for 24 hours.

    • Validation: Residual solvent acts as a plasticizer, lowering the Glass Transition Temperature (Tg) and inducing recrystallization.

  • Milling & Sieving:

    • Pulverize the dried mass and sieve (60 mesh).

  • Validation (The "Halo" Test):

    • Perform Powder X-Ray Diffraction (PXRD).

    • Pass Criteria: Absence of sharp Bragg peaks; presence of a broad "amorphous halo."

Module 2: Stability (Photolysis & Hydrolysis)

The Issue: "My API turns yellow/brown upon exposure to light or during shelf storage."

The Mechanism: The sulfonamide bond (


) and the secondary amine (if present, as in Furosemide) are highly susceptible to radical oxidation and photolysis. Furosemide, for example, degrades into 4-chloro-5-sulfamoylanthranilic acid (CSA)  and furfuryl alcohol under UV light.

FAQ: Stability Troubleshooting

Q: Can I use standard clear blister packs?

  • A: No. Sulfonylbenzoic acids generally fail ICH Q1B photostability testing in clear packaging. You must use Alu-Alu blisters or amber glass.

Q: Why is my degradation higher in acidic solutions?

  • A: While the solubility is low in acid, the hydrolysis of the sulfonamide bond is acid-catalyzed. If you are using an acidic buffer to solubilize the drug (or a co-solvent system at low pH), you are accelerating chemical degradation.

Workflow: Photostability Stress Testing (ICH Q1B)

Photostability Sample Sample Preparation (Solid & Solution) Expose Light Exposure (1.2M lux·h / 200 W·h/m²) Sample->Expose DarkCtrl Dark Control (Wrapped in Foil) Sample->DarkCtrl Analysis HPLC Analysis Expose->Analysis DarkCtrl->Analysis Decision Compare Impurity Profiles Analysis->Decision

Figure 2: Simplified ICH Q1B photostability testing workflow. The "Dark Control" is mandatory to distinguish thermal degradation from true photolysis.

Module 3: Polymorphism & Crystal Habit

The Issue: "Dissolution rates vary significantly between batches."

The Mechanism: Sulfonylbenzoic acids are notorious for polymorphism. Furosemide has at least four forms. Metastable forms dissolve faster but may convert to the stable (less soluble) form during wet granulation or storage.

Troubleshooting Steps:

  • Monitor Raw Material: Do not assume "USP Grade" implies a specific polymorph. Perform DSC (Differential Scanning Calorimetry) on every incoming batch.

  • Avoid Wet Granulation: If your API is a metastable form, water exposure during granulation can trigger a solution-mediated phase transformation to the stable form.

    • Alternative: Use Dry Granulation (Roller Compaction) or Direct Compression.

References
  • Solubility & Solid Dispersions

    • Formulation of Furosemide Solid Dispersion with Microcrystalline Cellulose. (NIH/PMC). Demonstrates the use of PEG and MCC to enhance dissolution.[1]

  • Amorphous Solid Dispersions (ASD)

    • Development and Characterization of an Amorphous Solid Dispersion of Furosemide. (Pharmaceutics).[1][3][4][5][6][7][8] Details the solvent casting method and DSC validation.

  • Polymorphism & Bioavailability

    • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.[6][9] (Molecules).[1][2][3][4][5][6][7][8][9][10][11] Discusses the risks of metastable forms converting during processing.

  • pKa & Physicochemical Properties

    • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. (ChemRxiv). Provides structural insights into the acidity of the benzoic vs. sulfonamide moieties.

Sources

Validation & Comparative

1H and 13C NMR characterization of 2-(Isopropylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylsulfonyl)benzoic acid is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and saccharin derivatives. Its characterization is pivotal for verifying the complete oxidation of the sulfide precursor, 2-(isopropylthio)benzoic acid.

This guide provides a comparative NMR analysis to distinguish the target sulfone from its sulfide precursor. By focusing on the diagnostic chemical shift (


) changes of the isopropyl methine proton and the ortho-aromatic protons, researchers can quantitatively assess reaction conversion without relying solely on HPLC.

Structural & Mechanistic Context

The transformation from sulfide to sulfone introduces a strong electron-withdrawing sulfonyl group (


). This significantly alters the electronic environment of the adjacent isopropyl group and the aromatic ring.
Characterization Workflow

The following diagram outlines the logical flow for synthesizing and verifying the product, highlighting the critical decision points based on NMR data.

G Sulfide Precursor: 2-(Isopropylthio)benzoic acid Oxidation Oxidation Step (H2O2/Na2WO4 or mCPBA) Sulfide->Oxidation Oxidation Crude Crude Product Mixture Oxidation->Crude Workup NMR_Analysis 1H NMR Analysis (CDCl3 or DMSO-d6) Crude->NMR_Analysis Dissolve Sample Decision Check Diagnostic Signals NMR_Analysis->Decision Analyze Shifts Pure Target: Sulfone Confirmed (Methine: ~3.4-3.8 ppm) Decision->Pure Shift Downfield Incomplete Incomplete Oxidation (Methine: ~3.0-3.3 ppm) Decision->Incomplete Shift Upfield

Figure 1: Decision matrix for monitoring the oxidation of sulfide to sulfone using NMR markers.

Comparative NMR Analysis (Sulfide vs. Sulfone)

The most reliable method to confirm the formation of 2-(isopropylsulfonyl)benzoic acid is to monitor the deshielding of the isopropyl methine proton (


-CH) and the aromatic proton ortho to the sulfur moiety.
Table 1: Diagnostic H NMR Data (400 MHz, DMSO- )

Note: Values represent diagnostic ranges typical for ortho-substituted sulfonyl benzoates.

Proton EnvironmentPrecursor (Sulfide)

(ppm)
Product (Sulfone)

(ppm)
Shift Effect (

)
Multiplicity
Isopropyl CH 3.20 – 3.353.45 – 3.85 +0.3 to +0.5 Septet (

Hz)
Isopropyl CH

1.15 – 1.251.18 – 1.30 MinimalDoublet (

Hz)
Aromatic (Ortho to S) 7.40 – 7.557.90 – 8.15 +0.5 to +0.6 Doublet / Multiplet
COOH 12.5 – 13.013.0 – 13.5 BroadeningBroad Singlet
Mechanistic Explanation of Shifts
  • Isopropyl Methine (

    
    -CH):  The oxidation of sulfur from sulfide (
    
    
    
    ) to sulfone (
    
    
    ) increases the electronegativity of the sulfur center. This pulls electron density away from the adjacent methine proton, causing a significant downfield shift (deshielding).
  • Aromatic Ortho-Proton: The sulfonyl group is a strong electron-withdrawing group (EWG) via induction and resonance. The aromatic proton ortho to the sulfonyl group experiences strong deshielding, often shifting it into the 8.0+ ppm region, potentially overlapping with the proton ortho to the carboxylic acid [1].

Experimental Protocol: Characterization Workflow

This protocol ensures high-fidelity spectral data, minimizing artifacts from solvent impurities or water exchange.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (Dimethyl sulfoxide-d6) over CDCl
    
    
    
    .[1]
    • Reasoning: Sulfonyl benzoic acids often have poor solubility in chloroform. DMSO-

      
       also slows the exchange of the carboxylic acid proton, making the 
      
      
      
      peak visible (usually broad, >13 ppm).
  • Concentration: Dissolve 10–15 mg of the dried solid in 0.6 mL of solvent.

    • Note: Ensure the sample is free of paramagnetic impurities (e.g., residual chromium or manganese from oxidation catalysts) which can broaden peaks.

Step 2: Acquisition Parameters ( H NMR)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Scans (NS): 16 scans are sufficient for proton; 1024+ scans for

    
    C.
    
  • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds to ensure full relaxation of the aromatic protons for accurate integration.

Step 3: Data Processing
  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm (

    
    H) or 39.5 ppm  (
    
    
    
    C).
  • Integration: Normalize the Isopropyl CH

    
     doublet to 6.00 . This provides an internal standard to verify the integration of the aromatic region (expected 4H) and the methine septet (expected 1H).
    

C NMR Expectations

The carbon spectrum provides complementary verification. Look for the characteristic deshielding of the carbon attached to the sulfonyl group.

  • Carbonyl (

    
    ):  ~165 – 170 ppm.[1]
    
  • Aromatic C-SO

    
    :  ~138 – 142 ppm (Quaternary).
    
  • Aromatic C-H: 120 – 135 ppm.

  • Isopropyl CH: ~50 – 55 ppm (Significant downfield shift from sulfide ~35 ppm).

  • Isopropyl CH

    
    :  ~15 – 20 ppm.[2]
    

Troubleshooting Common Issues

ObservationDiagnosisCorrective Action
Missing COOH peak Rapid proton exchange with water in solvent.Dry the sample thoroughly; use a fresh ampoule of DMSO-

or add molecular sieves.
Broad Aromatic Peaks Paramagnetic metal residue (if using metal-catalyzed oxidation).Filter the sample through a short pad of Celite or silica before NMR prep.
Extra Doublet ~1.2 ppm Residual Starting Material (Sulfide).Check the methine region (3.2 ppm). If present, re-subject to oxidation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Institute of Standards and Technology (NIST). (2023). Benzoic Acid NMR Data.

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

Comprehensive Guide: Mass Spectrometry Profiling of 2-(Isopropylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(Isopropylsulfonyl)benzoic acid (CAS: 53606-53-0) represents a critical class of sulfonyl-benzoic acid derivatives often encountered as synthesis intermediates or oxidative degradation products in the manufacturing of sulfonamide antibiotics and agrochemicals (e.g., Bentazon precursors).

Its analysis presents specific challenges due to its amphiphilic nature : the acidic carboxyl group (


) confers polarity, while the bulky isopropylsulfonyl moiety adds steric hindrance and lipophilicity. This guide evaluates the performance of LC-MS/MS (ESI)  against traditional alternatives like HPLC-UV and GC-MS, providing a validated framework for high-sensitivity quantitation.
Chemical Identity Table
FeatureDetail
IUPAC Name 2-(Propan-2-ylsulfonyl)benzoic acid
CAS Number 53606-53-0
Molecular Formula

Exact Mass 228.0456 Da
Key Functional Groups Carboxylic Acid (Acidic), Sulfone (Electron-withdrawing)

Comparative Analysis: Analytical Alternatives

For the detection of 2-(Isopropylsulfonyl)benzoic acid, researchers typically choose between three primary methodologies. The following comparison highlights why LC-ESI-MS/MS is the superior choice for trace-level analysis in complex matrices (e.g., plasma, wastewater).

Performance Matrix: LC-MS/MS vs. Alternatives
MetricLC-ESI-MS/MS (Recommended) HPLC-UV (Traditional) GC-MS (Alternative)
Sensitivity (LOD) High (< 1 ng/mL)Moderate (50–100 ng/mL)High (1–10 ng/mL)
Specificity Excellent (Mass-based ID)Low (Retention time only)Excellent (Spectral library)
Sample Prep Minimal (Protein Precipitation)Minimal (Dilute & Shoot)Complex (Derivatization required)
Throughput High (Rapid gradients)ModerateLow (Long run times)
Suitability Ideal for trace impurities QC/Purity checks onlyVolatility issues without derivatization
Expert Insight: Why LC-MS/MS?

While GC-MS is robust, the carboxylic acid group of the target analyte requires derivatization (e.g., silylation with BSTFA) to become volatile. This introduces variability and increases prep time. HPLC-UV lacks the specificity to distinguish 2-(Isopropylsulfonyl)benzoic acid from structurally similar isomers (e.g., n-propyl analogs) in complex mixtures. LC-MS/MS using Electrospray Ionization (ESI) in negative mode leverages the acidity of the carboxyl group for efficient ionization, offering the best balance of sensitivity and workflow efficiency.

Technical Deep Dive: Mass Spectrometry Profiling

Ionization Source Selection: ESI vs. APCI[2][3][4][5]
  • Electrospray Ionization (ESI): The presence of the ionizable carboxylic acid makes ESI the gold standard. Negative mode (ESI-) yields the deprotonated molecular ion

    
     at m/z 227 .
    
  • APCI: While feasible, APCI often results in higher in-source fragmentation for sulfones and lower sensitivity for acidic species compared to ESI.

Fragmentation Pathway (MS/MS)

Understanding the fragmentation logic is crucial for selecting Multiple Reaction Monitoring (MRM) transitions.

  • Precursor Ion:

    
     227 
    
    
    
  • Primary Loss (

    
    ):  Decarboxylation is the dominant pathway for benzoic acids, yielding the phenyl-sulfonyl anion (
    
    
    
    183).
  • Secondary Loss (

    
    ):  The sulfonyl group cleaves, expelling neutral 
    
    
    
    (64 Da).
  • Tertiary Loss (Hydrocarbon): Loss of the isopropyl group (

    
    ) or rearrangement.
    

FragmentationPathway M Precursor Ion [M-H]- m/z 227 Frag1 Decarboxylation [M-H-CO2]- m/z 183 M->Frag1 - CO2 (44 Da) Frag2 Sulfonyl Cleavage [M-H-CO2-SO2]- m/z 119 Frag1->Frag2 - SO2 (64 Da) Frag3 Alkyl Loss [M-H-CO2-C3H7]- m/z 141 Frag1->Frag3 - C3H6 (42 Da)

Figure 1: Proposed fragmentation pathway for 2-(Isopropylsulfonyl)benzoic acid in ESI(-) mode. The transition 227 -> 183 is the Quantifier, while 227 -> 119 serves as the Qualifier.

Validated Experimental Protocol

This protocol is designed for the quantification of 2-(Isopropylsulfonyl)benzoic acid in plasma or aqueous matrices.[1][2]

Sample Preparation
  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Benzoic acid-d5).

  • Vortex/Spin: Vortex for 30s, Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a vial and dilute 1:1 with water (to match initial mobile phase).

LC-MS/MS Conditions
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495)
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water (Promotes retention)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C

Gradient Table:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 3.0 min: 95% B

  • 4.0 min: 95% B

  • 4.1 min: 5% B (Re-equilibration)

MS Source Parameters (ESI Negative)[3]
  • Ion Spray Voltage: -4500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

  • MRM Transitions:

    • Quantifier:

      
       (CE: -20 eV)
      
    • Qualifier:

      
       (CE: -35 eV)
      

Decision Workflow for Method Selection

Use the following logic map to determine the appropriate analytical strategy based on your specific laboratory constraints and sensitivity needs.

MethodSelection Start Start: Analyze 2-(Isopropylsulfonyl)benzoic acid Trace Is trace sensitivity (<100 ng/mL) required? Start->Trace Matrix Is the matrix complex? (e.g., Plasma, Soil) Trace->Matrix Yes HPLC Select HPLC-UV (254 nm) Trace->HPLC No (Purity Check) LCMS Select LC-MS/MS (ESI-) Matrix->LCMS Yes GCMS Select GC-MS (Derivatization) Matrix->GCMS No (Volatile Solvents)

Figure 2: Decision tree for selecting the optimal analytical technique.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Doc Brown's Chemistry. (2025).[3][4] Mass spectrum of benzoic acid fragmentation pattern. Link

  • Thurman, E. M., et al. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. Journal of Chromatography A. Link

  • PubChem. (2025).[5][3] 2-(Benzylsulfonyl)benzoic acid (Structural Analog Data). National Library of Medicine. Link

  • Niessen, W. M. A. (2010). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.

Sources

A Comparative Guide to X-ray Crystallography for the Structural Elucidation of Sulfonylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of Sulfonylbenzoic Acids in Drug Discovery

Sulfonylbenzoic acids and their derivatives represent a cornerstone scaffold in medicinal chemistry, demonstrating a vast array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The efficacy and specificity of these molecules are intrinsically linked to their three-dimensional architecture. The precise arrangement of the sulfonyl (–SO₂–) and carboxylic acid (–COOH) groups, along with the orientation of the two aromatic rings, dictates how they fit into the binding pockets of biological targets like enzymes and receptors.[2] Therefore, unambiguous determination of their molecular structure is not merely a characterization step but a critical prerequisite for rational drug design, structure-activity relationship (SAR) studies, and intellectual property protection.

This guide provides an in-depth comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of sulfonylbenzoic acids. We will delve into the causality behind experimental choices, present validated protocols, and offer quantitative data to support researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their analytical challenges.

The Gold Standard: Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline material at atomic resolution.[3] It provides an unparalleled level of detail, revealing precise bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonds.[4][5]

The fundamental principle involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays are scattered by the electrons of the atoms in the crystal, and due to the periodic arrangement of atoms, the scattered waves interfere constructively in specific directions, creating a unique diffraction pattern of spots.[6] By analyzing the geometry and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated.[7] Into this map, an atomic model of the sulfonylbenzoic acid molecule is built and refined, yielding a precise structural picture.

Experimental Workflow: A Self-Validating System

The SCXRD workflow is a multi-step process where the quality of the outcome is contingent on the success of each preceding step. Each stage includes inherent checks and balances, making the entire protocol a self-validating system.

scxrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Validation synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity is Crucial crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Microscopy data_collection X-ray Data Collection crystal_selection->data_collection Goniometer structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Phase Problem refinement Structure Refinement structure_solution->refinement Least-Squares validation Validation & CIF Generation refinement->validation Check R-factor, GooF publication Publication/ Interpretation validation->publication Final Structure

Caption: Workflow for structural elucidation by Single Crystal X-ray Crystallography.

Comparative Analysis: Choosing the Right Tool

While SCXRD provides the most definitive structural data, it is not always feasible or necessary. Other techniques provide complementary information and may be more suitable depending on the sample's nature and the specific question being asked.

tech_comparison Decision Framework for Structural Analysis qs Primary Analytical Question q1 Absolute 3D Structure? (Bond Angles/Lengths, Stereochemistry) qs->q1 q2 Connectivity & Solution Conformation? qs->q2 q3 Molecular Weight & Formula? qs->q3 q4 Bulk Crystalline Phase ID/Purity? qs->q4 ans1 Single Crystal X-Ray Diffraction (SCXRD) q1->ans1 ans2 NMR Spectroscopy q2->ans2 ans3 Mass Spectrometry (MS) q3->ans3 ans4 Powder X-Ray Diffraction (PXRD) q4->ans4 ans1->ans4 Complementary ans2->ans1 Complementary ans3->ans2 Complementary

Caption: Decision framework for selecting an analytical technique.

Data Summary: A Head-to-Head Comparison

The following table summarizes the capabilities of key techniques for analyzing sulfonylbenzoic acids.

Parameter Single Crystal X-ray Diffraction (SCXRD) Powder X-ray Diffraction (PXRD) NMR Spectroscopy Mass Spectrometry (MS)
Principle X-ray diffraction from a single crystal.[6]X-ray diffraction from a polycrystalline powder.[8]Nuclear spin transitions in a magnetic field.[9]Ionization of molecules and separation based on mass-to-charge ratio.[10]
Sample Type Single crystal (~0.1-0.3 mm).[11]Microcrystalline powder (~10-20 mg).[12]Solution (1-10 mg in deuterated solvent).[9]Solution or solid (µg to ng).[13]
Information Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[3]Crystalline phase identification, purity, unit cell parameters, crystallinity.[14]Molecular connectivity, solution-state conformation, purity, relative proton counts.[15]Molecular weight, elemental formula (high-res), fragmentation pattern (structure clues).[9][10]
Resolution Atomic (<1 Å).[7]Lower resolution than SCXRD; provides lattice-level information.[16]Provides information on chemical environment, not spatial resolution in the crystallographic sense.Provides mass resolution, not spatial.
Advantages Unambiguous, definitive structural data.Fast, non-destructive, good for bulk sample analysis and quality control.[17]Non-destructive, excellent for structure confirmation in solution, mixture analysis.High sensitivity, provides exact molecular weight.
Limitations Requires high-quality single crystals, which can be difficult to grow.[3]Provides an averaged structure of the bulk material; cannot solve complex unknown structures alone.[16]Provides data on the average structure in solution; does not give solid-state packing information.[18]Destructive, provides limited stereochemical or conformational information.[9]
Alternative and Complementary Techniques
  • Powder X-ray Diffraction (PXRD): When single crystals are unavailable, PXRD is an invaluable tool. It analyzes a bulk powder sample, producing a diffraction pattern that serves as a "fingerprint" for a specific crystalline phase.[8] For sulfonylbenzoic acids, this is crucial for polymorph screening—identifying different crystal packing arrangements of the same molecule, which can have profound impacts on solubility, stability, and bioavailability. While solving a novel structure from powder data alone is challenging for complex organic molecules, it is the primary method for confirming if a synthesized bulk powder matches the phase of a previously determined single crystal structure.[12][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the workhorse for organic chemists to determine molecular connectivity in solution.[9] For a synthesized sulfonylbenzoic acid, ¹H and ¹³C NMR spectra confirm that the correct chemical bonds have been formed by analyzing chemical shifts, signal integrations, and spin-spin coupling patterns.[15][20] While it doesn't provide the precise bond angles and lengths of the solid state, it is essential for confirming the molecular identity before attempting crystallization and can give insights into the molecule's conformation in solution.

  • Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the molecular weight of a compound with high accuracy.[10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition, verifying that the synthesized sulfonylbenzoic acid has the correct molecular formula.[9] Analysis of fragmentation patterns can further corroborate the proposed structure.[10][21]

  • Computational Crystal Structure Prediction (CSP): CSP methods use computational algorithms to predict possible crystal structures a molecule might form based on its chemical diagram.[22][23] These methods are increasingly used in the pharmaceutical industry to predict potential polymorphs, reducing the risk of unexpected phase changes during drug development.[24] While not an experimental technique, CSP complements experimental methods like PXRD by providing a set of likely structures to compare against experimental data.

Detailed Experimental Protocols

Protocol 1: Single Crystal X-ray Crystallography of a Sulfonylbenzoic Acid

This protocol describes a generalized, self-validating workflow for determining the structure of a novel sulfonylbenzoic acid derivative.

1. Crystal Growth (The Causality of Solvent Choice)

  • Objective: To grow a single, defect-free crystal suitable for diffraction. The slow, ordered arrangement of molecules from a supersaturated solution is required.

  • Rationale: The choice of solvent is the most critical experimental variable. A suitable solvent (or solvent system) will dissolve the compound moderately and allow for slow evaporation or cooling. For sulfonylbenzoic acids, polar solvents like ethanol, acetone, or ethyl acetate are often good starting points due to the polar carboxylic acid and sulfonyl groups. The goal is to find conditions where intermolecular hydrogen bonds between the carboxylic acid groups (forming characteristic dimers) and other potential interactions can establish themselves in a highly ordered lattice.[4]

  • Method (Slow Evaporation):

    • Dissolve 10-20 mg of the highly purified sulfonylbenzoic acid in the minimum amount of a suitable solvent (e.g., ethanol/water mixture) in a small, clean vial.

    • Filter the solution to remove any particulate matter.

    • Cover the vial with a cap containing a few small pinholes. This restricts the rate of evaporation, preventing rapid precipitation and promoting slow, ordered crystal growth.

    • Place the vial in a vibration-free location for several days to weeks.

    • Monitor periodically for the formation of well-defined, transparent crystals.[25]

2. Data Collection

  • Crystal Selection: Under a polarizing microscope, select a suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and uniform extinction.[11]

  • Mounting: Mount the selected crystal on a goniometer head.

  • Data Acquisition:

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize atomic thermal vibrations, which results in higher quality diffraction data.

    • Position the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a series of diffraction images while rotating the crystal through a range of angles.[11]

3. Structure Solution and Refinement

  • Data Processing: Integrate the raw diffraction images to determine the intensities and positions of the diffraction spots. The unit cell parameters and space group are determined from this data.

  • Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXT) to solve the "phase problem" and generate an initial electron density map and atomic model.[26]

  • Refinement: Refine the initial model against the experimental data using least-squares methods (e.g., using SHELXL). This process adjusts atomic positions and displacement parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model.[5]

4. Validation (Trustworthiness Check)

  • R-factor (R1): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) for high-quality data is considered excellent.[27]

  • Goodness-of-Fit (GooF): This value should be close to 1.0, indicating a good fit between the model and the data.

  • Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or holes, indicating that all atoms have been correctly located.

  • CIF File: The final validated structure is saved in a standard Crystallographic Information File (CIF) format for publication and deposition in databases like the Cambridge Structural Database (CSD).

Example Crystallographic Data for Sulfonylbenzoic Acid Derivatives

The table below presents crystallographic data for representative sulfonylbenzoic acid compounds, illustrating the typical parameters obtained from a successful SCXRD experiment.

Compound 4,4′-Sulfonyldibenzoic acid [27]4-Benzenesulfonamidobenzoic acid [5]
Formula C₁₄H₁₀O₆SC₁₃H₁₁NO₄S
Crystal System MonoclinicMonoclinic
Space Group P2₁/mP2₁/c
a (Å) 5.0019 (4)5.2050 (3)
b (Å) 23.3653 (17)37.726 (2)
c (Å) 5.7871 (5)7.3781 (4)
β (°) 110.151 (3)117.510 (3)
Volume (ų) 634.94 (9)1284.98 (13)
R-factor (R1) 0.0410.065

Conclusion

For the definitive structural elucidation of sulfonylbenzoic acids, single crystal X-ray diffraction is the unequivocal gold standard, providing atomic-level detail that is indispensable for modern drug development. However, a comprehensive analytical strategy recognizes its limitations, primarily the need for high-quality single crystals. By integrating SCXRD with complementary techniques such as PXRD for bulk phase analysis, NMR for solution-state confirmation, and MS for molecular weight verification, researchers can build a complete and robust structural dossier. This multi-faceted approach ensures the highest level of scientific integrity and provides the solid authoritative grounding required to advance promising therapeutic candidates from the laboratory to the clinic.

References

  • ResearchGate. (2017). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Available from: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2546-2583. Available from: [Link]

  • Camarero, M., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 5(Pt 4), 410-417. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available from: [Link]

  • Lian, F.-Y., et al. (2007). 4,4′-Sulfonyldibenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 6), o2870. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. Available from: [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-sulfo-. NIST WebBook. Available from: [Link]

  • Byrn, S. R., et al. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available from: [Link]

  • Jenkins, J., et al. (1995). x Ray crystallography. Journal of Clinical Pathology, 48(9), 787-793. Available from: [Link]

  • Powers, A. M., & Butler, K. T. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 236-246. Available from: [Link]

  • ChemRxiv. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Available from: [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Available from: [Link]

  • Capozzi, M. A. M., et al. (2022). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases. Crystals, 12(1), 93. Available from: [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available from: [Link]

  • Male, L., & Horton, P. N. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Chemical Science, 11(10), 2694-2703. Available from: [Link]

  • Takaki, K., et al. (2021). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 119(25). Available from: [Link]

  • Anghel, A. T., & Day, G. M. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Crystals, 11(6), 654. Available from: [Link]

  • UCL Discovery. (n.d.). Computational prediction of organic crystal structures. Available from: [Link]

  • Martin, B. (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Available from: [Link]

  • Arshad, M. N., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3086. Available from: [Link]

  • IUCr Journals. (n.d.). Solving molecular organic crystal structures from powders. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

  • The Unconventional Scientist. (2021). Understanding x-ray crystallography structures. YouTube. Available from: [Link]

  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available from: [Link]

  • Al-Dies, A. M., et al. (2022). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. Molecules, 27(21), 7234. Available from: [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available from: [Link]

  • ePrints Soton. (n.d.). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. Available from: [Link]

  • PROTEIN STRUCTURal Biology. (n.d.). X-ray Crystallography: Basic principles. Available from: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available from: [Link]

  • Al-Dies, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2269. Available from: [Link]

  • Holčapek, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(8), 3896-3904. Available from: [Link]

  • Wikipedia. (n.d.). Powder diffraction. Available from: [Link]

  • Reddit. (2021). Mass spectroscopy for benzoic acid generates a very small peak at 123. The reason?. r/chemhelp. Available from: [Link]

Sources

Comparative study of alkylsulfonyl vs. arylsulfonyl benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the sulfonyl moiety (


) acts as a critical hydrogen bond acceptor and a rigid linker. When attached to a benzoic acid pharmacophore, the choice between an Alkylsulfonyl  (typically methylsulfonyl, 

) and an Arylsulfonyl (typically phenylsulfonyl,

) group dictates the molecule's physicochemical profile, metabolic fate, and binding kinetics.
  • Alkylsulfonyls are superior for lowering

    
    , improving aqueous solubility, and reducing steric clashes in tight binding pockets.
    
  • Arylsulfonyls excel in occupying hydrophobic pockets via

    
    -stacking and increasing metabolic stability against specific oxidative dealkylations, albeit at the cost of higher lipophilicity and lower solubility.
    

This guide provides a data-driven comparison to assist in lead optimization and rational drug design.

Physicochemical & Electronic Profiling

The following table summarizes the core differences between 4-(methylsulfonyl)benzoic acid and 4-(phenylsulfonyl)benzoic acid.

Table 1: Comparative Molecular Properties
Property4-(Methylsulfonyl)benzoic acid4-(Phenylsulfonyl)benzoic acidImpact on Drug Design
Molecular Weight ~200.21 Da~262.28 DaAryl adds bulk; monitor Ligand Efficiency (LE).
Hammett Constant (

)
0.720.70Both are strong Electron Withdrawing Groups (EWG). Acidity of the benzoic acid is similar.
Acidity (pKa) 3.48 (Water)~3.4 - 3.5 (Est.)Both increase acidity of the carboxylate relative to benzoic acid (pKa 4.2).
Lipophilicity (

)
Base value+1.2 to +1.5 unitsAryl significantly increases lipophilicity; risk of poor solubility.
Steric Profile Compact, Cone angle ~130°Bulky, "Propeller" twistMethyl fits tight pockets; Phenyl requires hydrophobic clefts.
Solubility Moderate to HighLowMethyl is preferred for formulation.
Electronic Dynamics

Both groups are strong electron-withdrawing groups (EWG) via induction (


) and resonance (

).
  • Inductive Effect: The sulfone sulfur atom is highly positive, pulling electron density from the benzoic acid ring, thereby stabilizing the carboxylate anion and lowering pKa.

  • Resonance Limitation: Unlike carbonyls, the sulfone group adopts a tetrahedral geometry . This creates a structural "kink" that disrupts planarity. While the phenyl ring in arylsulfones can participate in

    
    -stacking, it cannot fully conjugate through the sulfur atom to the benzoic acid ring as effectively as a planar linker.
    

Structural Decision Framework (Graphviz)

The choice between alkyl and aryl substituents should not be arbitrary. Use the following decision tree to guide your lead optimization strategy.

DecisionTree Start Lead Optimization: Sulfonyl Benzoic Acid Core Q1 Is the target binding pocket sterically restricted? Start->Q1 Q2 Is the lead compound too lipophilic (cLogP > 4)? Q1->Q2 No (Open Pocket) Res_Alkyl Select ALKYLSULFONYL (e.g., -SO2Me) Q1->Res_Alkyl Yes (Tight Fit) Q3 Is there a hydrophobic side pocket available? Q2->Q3 No (LogP OK) Q2->Res_Alkyl Yes (Need Solubility) Q3->Res_Alkyl No (Minimize MW) Res_Aryl Select ARYLSULFONYL (e.g., -SO2Ph) Q3->Res_Aryl Yes (Target Pi-Stacking)

Figure 1: Strategic decision tree for selecting sulfonyl substituents based on steric and physicochemical constraints.

Synthetic Accessibility & Protocols

The synthesis of these derivatives generally follows two main pathways: Oxidation of Sulfides (most common) or Sulfonylation (Friedel-Crafts or Metal-Catalyzed).

Pathway Visualization

Synthesis Sulfide 4-(R-thio)benzoic acid (Sulfide Precursor) Reaction Oxidation (RT to Reflux) Sulfide->Reaction Oxidant Oxidant (Oxone, mCPBA, or H2O2) Oxidant->Reaction Sulfone 4-(R-sulfonyl)benzoic acid (Target) Reaction->Sulfone Yield: 80-95%

Figure 2: General oxidative pathway for sulfone synthesis.

Experimental Protocol: Oxidation of Sulfide to Sulfone

This protocol is validated for both Methyl and Phenyl derivatives.

Objective: Conversion of 4-(methylthio)benzoic acid to 4-(methylsulfonyl)benzoic acid.

Reagents:

  • Substrate: 4-(Methylthio)benzoic acid (1.0 equiv)

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (3.0 equiv)

  • Solvent: Methanol:Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the sulfide precursor in 20 mL of MeOH/Water (1:1). Ensure complete dissolution; mild heating (30°C) may be required for aryl-thio derivatives.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add Oxone® (3.0 equiv) portion-wise over 15 minutes. Causality: Exothermic reaction control prevents over-oxidation side products or thermal decomposition.

  • Reaction: Remove the ice bath and allow the slurry to stir at Room Temperature (RT) for 4–12 hours.

    • Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The sulfone is significantly more polar (lower

      
      ) than the sulfide.
      
  • Quenching: Filter off the insoluble potassium salts. Dilute the filtrate with 50 mL water.

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate
    • Note: For highly polar methyl sulfones, if extraction yield is low, simply acidify the aqueous layer to pH 1 and filter the precipitate directly.

  • Purification: Recrystallization from Ethanol/Water usually yields analytical grade material (>95% purity).

Biological & Metabolic Performance[1]

Binding Affinity
  • Arylsulfonyls: Often show higher potency in Deep Pockets. The phenyl ring can engage in "edge-to-face"

    
    -interactions with phenylalanine or tryptophan residues in the binding site.
    
  • Alkylsulfonyls: Preferred when the sulfone acts purely as a hydrogen bond acceptor. The methyl group is "silent" sterically but can suffer from lack of specific hydrophobic contacts.

Metabolic Stability[1][2][3][4]
  • Alkylsulfonyls: Generally stable, but the

    
    -carbon (methyl) can be subject to slow oxidative demethylation or hydroxylation by CYP450 isozymes in rare cases.
    
  • Arylsulfonyls: Highly robust. The sulfone bridge effectively deactivates the phenyl ring toward further metabolic oxidation.

References

  • Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)benzoic acid Product Sheet. Retrieved from

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Context: Source of values for vs ).
  • LassBio. (2022).[1] Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Aryl Sulfones. Retrieved from

  • PubChem. (2023). 4-(Methylsulfonyl)benzoic acid Compound Summary. Retrieved from

Sources

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